N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride
Description
N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride is a synthetic amide derivative characterized by a unique structural framework. The molecule features a 3,5-dimethyl-1,2-oxazole moiety linked to a branched propanamide chain, a cycloheptylamine group, and a hydrochloride salt. The oxazole ring contributes electron-withdrawing properties, while the cycloheptylamine and methyl groups likely enhance lipophilicity and steric bulk. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C17H30ClN3O2 |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H29N3O2.ClH/c1-12-14(13(2)22-20-12)16(3,4)15(21)19-11-17(18)9-7-5-6-8-10-17;/h5-11,18H2,1-4H3,(H,19,21);1H |
InChI Key |
FOHBOMFSWNPMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)C(=O)NCC2(CCCCCC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride typically involves multiple steps. The process begins with the preparation of the 1-aminocycloheptyl intermediate, which is then reacted with a suitable alkylating agent to introduce the methyl group. The resulting compound is further reacted with 3,5-dimethyl-1,2-oxazole under controlled conditions to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several amide derivatives with structural parallels. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations:
Heterocyclic Moieties: The target’s 3,5-dimethyloxazole ring differs from triazoles (e.g., 6m ) and pyrazoles (e.g., ) in electronic and steric properties. Oxazoles are less basic than triazoles but may offer superior metabolic stability in drug design.
Amide Group Conformation :
- Crystallographic data from indicate that amide groups in analogs adopt planar configurations, facilitating hydrogen bonding and coordination (e.g., with metals) . The target’s branched propanamide may introduce conformational rigidity, affecting intermolecular interactions.
Substituent Effects: The cycloheptylamine group in the target compound is bulkier than the chlorophenyl or naphthyloxy groups in analogs (e.g., 6m ), which may influence solubility and membrane permeability.
Similar methods may apply for the target, with adjustments for steric challenges from the cycloheptyl group.
Research Findings and Limitations
- Gaps in Evidence: No direct data on the target’s biological activity, crystallography, or stability are available. Comparisons rely on structural analogs and general principles from amide chemistry.
- Inferred Properties : The oxazole’s electron-withdrawing nature may stabilize the amide bond against hydrolysis compared to phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
